5-Nitrobenzo[d]thiazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2S/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCBSQGIYMRTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Nitrobenzo D Thiazole 2 Carbonitrile
Reactivity Governed by the Nitro Group
The presence of a nitro group on the benzene (B151609) ring of the benzothiazole (B30560) scaffold significantly influences its chemical reactivity. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles. Furthermore, the nitro group itself is susceptible to reduction, providing a pathway to amino derivatives.
Reduction Reactions Leading to Amino Derivatives
The reduction of the nitro group in nitroaromatic compounds is a well-established and synthetically useful transformation. In the context of 5-Nitrobenzo[d]thiazole-2-carbonitrile, this reaction provides a route to 5-aminobenzo[d]thiazole-2-carbonitrile, a valuable intermediate for further functionalization. A common and effective method for this reduction is the use of iron powder in an acidic medium, such as acetic acid. This method is often preferred due to its relatively mild conditions and high yields.
For the analogous compound, 6-nitrobenzo[d]thiazole-2-carbonitrile, a successful reduction to 6-aminobenzo[d]thiazole-2-carbonitrile has been reported using iron powder in acetic acid at room temperature. The reaction proceeds over 24 hours, and after workup, the desired amino derivative is obtained in good yield nih.gov. This suggests that a similar protocol would be effective for the reduction of this compound.
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |
|---|---|---|---|---|---|---|
| 6-nitrobenzo[d]thiazole-2-carbonitrile | Iron powder | Acetic acid | Room Temperature | 24 h | 6-aminobenzo[d]thiazole-2-carbonitrile | Not specified |
Electrophilic Aromatic Substitution Patterns
The benzothiazole ring system is, by nature, less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the fused thiazole (B1198619) ring. The presence of a strong deactivating group like the nitro group at the 5-position further diminishes the reactivity of the benzene portion of the molecule.
Both the nitro group and the cyano group are meta-directing substituents in electrophilic aromatic substitution reactions on a benzene ring. cognitoedu.orglibretexts.org In this compound, the nitro group at the 5-position deactivates the ring, particularly at the ortho (4 and 6) and para (7) positions through resonance and inductive effects. The thiazole ring with the 2-cyano group also exerts an electron-withdrawing effect on the benzene ring.
Considering the directing effects of the nitro group, an incoming electrophile would be directed to the positions meta to it, which are the 4- and 6-positions. However, the 4-position is sterically hindered by the peri-interaction with the thiazole ring. Therefore, electrophilic attack is most likely to occur at the 6-position. The 7-position is para to the nitro group and ortho to the thiazole sulfur, making it highly deactivated. Thus, the predicted major product of an electrophilic aromatic substitution on this compound would be the 6-substituted derivative.
Transformations Involving the Nitrile Group
The nitrile group at the 2-position of the benzothiazole ring is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic additions, cycloadditions, hydrolysis, and reduction.
Nucleophilic Additions and Cycloaddition Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. A notable reaction of 2-cyanobenzothiazole derivatives is the "CBT-Cys click reaction," a biocompatible condensation with 1,2-aminothiols, such as the amino acid cysteine. In this reaction, the thiol group of cysteine acts as a nucleophile, attacking the carbon of the nitrile. This is followed by an intramolecular cyclization involving the amino group, leading to the formation of a thiazoline ring, which is the core of luciferin, the substrate for the firefly luciferase enzyme iris-biotech.de.
The mechanism involves the initial nucleophilic attack of the sulfur atom of the 1,2-aminothiol onto the electrophilic carbon of the cyano group. This is followed by an intramolecular attack of the amino group on the resulting imine, leading to a cyclic intermediate. Subsequent elimination of ammonia yields the final 4,5-dihydro-1,3-thiazole product iris-biotech.de. This reaction is highly efficient under physiological conditions and does not require a metal catalyst iris-biotech.de.
Hydrolysis and Amidation Pathways
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The hydrolysis of nitriles typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis of the amide to a carboxylic acid and ammonia (or an amine). Careful control of reaction conditions can often allow for the isolation of the intermediate amide.
While specific conditions for the hydrolysis of this compound are not detailed in the provided search results, general methods for nitrile hydrolysis can be applied. For instance, treatment with a strong acid like sulfuric acid in the presence of water can lead to the formation of 5-nitrobenzo[d]thiazole-2-carboxylic acid. Alternatively, controlled hydrolysis, potentially using milder acidic or basic conditions, could yield 5-nitrobenzo[d]thiazole-2-carboxamide.
Amidation can also be achieved through direct reaction with certain reagents. For example, the synthesis of N-(6-nitrobenzo[d]thiazol-2-yl) amides has been accomplished by reacting 2-amino-6-nitrobenzothiazole with various benzoyl chlorides, indicating that the corresponding 2-carboxamide can be formed and is stable .
Reductions to Amine and Other Functional Groups
The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride in the presence of a catalyst.
The choice of reducing agent is crucial, especially in the presence of other reducible functional groups like the nitro group. If the nitro group is still present, a chemoselective reducing agent would be required to avoid its simultaneous reduction. For instance, catalytic hydrogenation can often reduce both nitro and nitrile groups. However, if the nitro group has already been reduced to an amino group, reagents like LiAlH4 could be employed to reduce the nitrile to the corresponding aminomethyl derivative, yielding 5-aminobenzo[d]thiazole-2-methanamine.
Reactivity of the Benzothiazole Ring System
The benzothiazole ring system in this compound is characterized by a significant degree of electron deficiency. This is a result of the electron-withdrawing nature of both the fused thiazole ring and the nitro group substituent on the benzene ring. This electronic characteristic is a primary determinant of the molecule's reactivity.
The most prominent site for reactivity on the thiazole moiety of this compound is the carbon atom of the 2-carbonitrile group. The potent electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring, compounded by the nitro group on the benzene ring, renders this nitrile carbon highly electrophilic.
This enhanced electrophilicity makes the 2-cyano group susceptible to nucleophilic attack, most notably by 1,2-aminothiols such as cysteine. This reaction, often referred to as the "CBT-Cys click reaction," is a biomimetic process inspired by the biosynthesis of D-luciferin in fireflies. msu.edu The reaction proceeds through an initial attack of the thiol group on the nitrile carbon, followed by an intramolecular cyclization involving the amino group, ultimately forming a stable thiazoline ring and releasing ammonia. msu.edunih.gov
The presence of an electron-withdrawing nitro group on the benzothiazole ring has been shown to significantly increase the rate of this ligation reaction compared to unsubstituted or electron-donated 2-cyanobenzothiazoles. nih.govnortheastern.edu However, this heightened reactivity can sometimes be accompanied by a decrease in selectivity, as the highly electrophilic nitrile may react with other biological nucleophiles. nih.govnortheastern.edu
Table 1: Influence of Benzene Ring Substituents on the Reactivity of 2-Cyanobenzothiazole (CBT) Derivatives
| Substituent on Benzene Ring | Electronic Effect | Reactivity of 2-Cyano Group | Selectivity |
| Methoxy (electron-donating) | Decreases electrophilicity | Low | High |
| Amino (electron-donating) | Decreases electrophilicity | Moderate | High |
| Bromo (electron-withdrawing) | Increases electrophilicity | High | Low |
| Nitro (electron-withdrawing) | Increases electrophilicity | High | Low |
This table is a qualitative summary based on findings from studies on substituted 2-cyanobenzothiazoles. nih.govnortheastern.edu
The fused benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of both the nitro group and the fused thiazole ring system. libretexts.org According to the principles of electrophilic aromatic substitution, any potential substitution would be directed to the meta position relative to the nitro group (the C7 position), which is also meta to the thiazole fusion point. libretexts.org However, such reactions are generally unfavorable under standard conditions.
The most significant and synthetically useful transformation of the fused benzene ring involves the reduction of the 5-nitro group. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the entire benzothiazole system. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. msu.edu
The resulting 5-aminobenzo[d]thiazole-2-carbonitrile is a key intermediate for further derivatization. The newly formed amino group can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., halides, cyano, hydroxyl).
Participation in cross-coupling reactions: Serving as a nucleophile in amination reactions.
Another potential, though less common, modification could be nucleophilic aromatic substitution (SNAr). The presence of the strongly deactivating nitro group could, in principle, make the benzene ring susceptible to attack by potent nucleophiles, potentially leading to the displacement of a suitable leaving group at a position ortho or para to the nitro group. However, in this specific molecule, the absence of a good leaving group at these positions makes this pathway less probable without prior functionalization.
Catalyst-Mediated Transformations and Cross-Coupling Reactions
The this compound scaffold and its derivatives are amenable to a variety of catalyst-mediated transformations, particularly palladium-catalyzed cross-coupling reactions. While direct cross-coupling on the unmodified parent molecule is challenging, its derivatives, especially those obtained from the reduction of the nitro group, are excellent substrates for these powerful bond-forming reactions.
The benzothiazole nucleus is known to be a competent participant in several key cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between a halide or triflate and a boronic acid or ester. A halogenated derivative of 5-aminobenzo[d]thiazole-2-carbonitrile (for instance, obtained via Sandmeyer reaction) could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. nih.govnih.gov
Sonogashira Coupling: This methodology is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This would be a viable pathway for alkynyl functionalization of a halogenated benzothiazole derivative. msu.edunortheastern.edu
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds between an aryl halide or triflate and an amine. The 5-amino derivative of the title compound could act as the amine partner, or a halogenated derivative could be coupled with a wide range of primary or secondary amines. nih.gov
These catalyst-mediated transformations are instrumental in the synthesis of complex benzothiazole derivatives, allowing for the systematic modification of the molecular structure to fine-tune its properties for various applications. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govwikipedia.org
Table 2: Potential Catalyst-Mediated Transformations of this compound Derivatives
| Reaction Type | Required Derivative | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Halogenated benzothiazole | Boronic acid/ester | C-C |
| Sonogashira | Halogenated benzothiazole | Terminal alkyne | C-C (sp) |
| Buchwald-Hartwig | Halogenated benzothiazole | Amine | C-N |
| Buchwald-Hartwig | 5-Aminobenzothiazole | Aryl halide/triflate | C-N |
Structural Characterization and Elucidation of 5 Nitrobenzo D Thiazole 2 Carbonitrile and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of 5-Nitrobenzo[d]thiazole-2-carbonitrile by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro group and the fused thiazole (B1198619) ring cause these protons to be significantly deshielded, shifting their signals downfield. The expected splitting patterns (doublets and doublets of doublets) would arise from spin-spin coupling between adjacent protons, allowing for their definitive assignment.
| Atom Type | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | H-4 | ~8.8 - 9.0 | Most downfield due to proximity to nitro group |
| H-6 | ~8.4 - 8.6 | Influenced by nitro and thiazole moieties | |
| H-7 | ~8.0 - 8.2 | Ortho-coupled to H-6 | |
| ¹³C | C2 (thiazole) | ~140 - 145 | Attached to nitrile and sulfur |
| CN (nitrile) | ~112 - 116 | Characteristic shift for nitrile carbons mdpi.com | |
| C4 | ~125 - 128 | Aromatic carbon | |
| C5 | ~145 - 148 | Attached to the nitro group | |
| C6 | ~122 - 125 | Aromatic carbon | |
| C7 | ~120 - 123 | Aromatic carbon | |
| C7a (bridgehead) | ~152 - 155 | Fused ring carbon | |
| C3a (bridgehead) | ~135 - 138 | Fused ring carbon |
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent peaks would include a sharp, strong absorption for the nitrile (C≡N) stretch, and two strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group. Additional absorptions would confirm the presence of the aromatic C-H bonds and the vibrations of the benzothiazole (B30560) ring system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1550 | Strong |
| Symmetric Stretch | 1330 - 1370 | Strong | |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Benzothiazole Ring | C=N Stretch | 1550 - 1620 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, the molecular formula is C₈H₃N₃O₂S. lookchem.com The calculated monoisotopic mass for this formula is 204.9973 Da. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) with a measured mass that matches the calculated value to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.
UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The structure of this compound contains an extended π-conjugated system incorporating the benzothiazole core and the nitro group. This extensive conjugation is expected to result in strong absorption bands in the UV region, typically between 250 and 400 nm. These absorptions correspond to π→π* transitions. The presence of heteroatoms (N, S, O) with non-bonding electrons may also give rise to weaker n→π* transitions at longer wavelengths.
X-ray Crystallography Studies for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and torsional angles. researchgate.net While a specific crystal structure for this compound is not widely reported, analysis of related derivatives allows for a detailed prediction of its solid-state characteristics.
The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, the crystal packing would be heavily influenced by the polar nitro and nitrile groups, as well as the planar aromatic system.
π-π Stacking: The planar benzothiazole ring system is expected to facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. These interactions are a significant cohesive force in the crystal packing of many aromatic heterocyclic compounds. mdpi.comresearchgate.net
Dipole-Dipole Interactions: The strong dipole moments associated with the C-NO₂ and C-CN bonds will lead to significant dipole-dipole interactions, which help to organize the molecules in a regular, repeating array within the crystal lattice.
The interplay of these forces dictates the final crystal packing motif, influencing physical properties such as melting point and solubility. The nitro group's orientation relative to the benzene ring, often with a slight twist, is also a common feature in the crystal structures of para-substituted nitrobenzene derivatives due to these intermolecular forces. mdpi.com
Conformational Analysis and Torsional Angles in Crystalline Forms
Detailed experimental data from single-crystal X-ray diffraction studies for this compound are not available in the current body of scientific literature. Such studies are crucial for elucidating the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and, importantly, torsional angles that define the molecule's conformation.
In the absence of experimental crystallographic data, a thorough conformational analysis, including the determination of key torsional angles, cannot be performed. Torsional angles, which describe the rotation around a chemical bond, are fundamental to understanding the steric and electronic interactions that govern the preferred spatial orientation of molecular fragments. For this compound, the torsional angles of particular interest would be those involving the nitro group relative to the benzothiazole ring system. These angles would provide insight into the degree of planarity of the molecule and the electronic conjugation between the nitro and the aromatic moieties.
Without experimental data, any discussion of conformational analysis or presentation of torsional angles would be purely speculative and fall outside the scope of this scientifically rigorous article.
Chiroptical Properties of Chiral Derivatives
The exploration of chiroptical properties, such as circular dichroism and optical rotatory dispersion, is contingent upon the existence of chiral derivatives of a compound. A thorough search of the scientific literature did not yield any reports on the synthesis or resolution of chiral derivatives of this compound.
The parent molecule, this compound, is itself achiral and therefore does not exhibit chiroptical properties. The introduction of chirality would require the presence of a stereogenic center or element of chirality, such as axial or planar chirality, within the molecular structure. As no such chiral derivatives have been described in the literature, a discussion of their chiroptical properties is not applicable at this time.
Computational and Theoretical Investigations of 5 Nitrobenzo D Thiazole 2 Carbonitrile
Quantum Chemical Calculations
There is a lack of published research detailing quantum chemical calculations specifically for 5-Nitrobenzo[d]thiazole-2-carbonitrile. Therefore, a detailed analysis of its electronic structure, frontier molecular orbitals, charge distribution, and predicted spectroscopic properties based on computational studies cannot be provided at this time.
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
No specific studies detailing the electronic structure or Frontier Molecular Orbitals (HOMO-LUMO) of this compound were found in the public domain.
Charge Distribution and Electrostatic Potential Maps
Information regarding the charge distribution and electrostatic potential maps derived from computational analysis for this compound is not available in published literature.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
While experimental IR and NMR data have been reported in the context of the compound's synthesis, there are no available computational studies that predict these spectroscopic properties for comparison and detailed analysis.
Molecular Dynamics Simulations
There are no specific molecular dynamics simulation studies reported for this compound in the scientific literature. Consequently, information on its conformational flexibility and the effects of solvents on its structure and reactivity from a computational standpoint is not available.
Conformational Flexibility and Dynamics in Solution
No data from molecular dynamics simulations on the conformational flexibility and dynamics of this compound in solution is currently available.
Solvent Effects on Molecular Structure and Reactivity
There is no published research on the computational investigation of solvent effects on the molecular structure and reactivity of this compound.
In Silico Mechanistic Studies
In silico mechanistic studies are powerful tools for understanding the reactivity and transformation of molecules. For this compound, these methods could provide invaluable insights into its synthetic accessibility and potential metabolic pathways.
Reaction Pathway Predictions and Transition State Analysis
Predicting the most likely reaction pathways for the synthesis or degradation of this compound would involve the use of quantum mechanics (QM) calculations. These calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Transition state theory would be employed to locate and characterize the transition state structures—the highest energy points along the reaction coordinate.
Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction Involving this compound
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Could be calculated using DFT methods. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the transition state and the reactants. | Would determine the spontaneity of the reaction at a given temperature. |
| Imaginary Frequency | A single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. | Essential for validating the transition state geometry. |
This table is illustrative and does not represent actual experimental or calculated data for this compound, as such specific studies are not currently available.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling for this compound would aim to correlate its structural features with its chemical reactivity. This could be achieved through the calculation of various molecular descriptors using methods like Density Functional Theory (DFT).
Key Descriptors for SRR Modeling:
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions prone to electrostatic interactions.
Atomic Charges: Calculating the partial charges on each atom can help predict sites for nucleophilic or electrophilic attack.
Molecular Docking and Dynamics for Ligand-Target Interactions
Molecular docking and dynamics are pivotal in drug discovery for predicting how a ligand might interact with a biological target. While specific studies on this compound are lacking, this section outlines the approach that would be taken. Thiazole (B1198619) and benzothiazole (B30560) derivatives have been investigated as potential inhibitors for various enzymes, and similar targets could be explored for this compound.
Binding Affinity Predictions with Macromolecular Targets
Molecular docking simulations would be performed to predict the binding orientation and affinity of this compound to the active site of a macromolecular target, such as an enzyme or receptor. The binding affinity is often expressed as a docking score or an estimated binding energy (ΔG_binding).
Table 2: Illustrative Binding Affinity Predictions for this compound with Hypothetical Targets
| Macromolecular Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| Protein Kinase (e.g., Aurora Kinase) | -8.5 | Micromolar (µM) range |
| DNA Gyrase | -7.9 | Micromolar (µM) range |
| Tubulin | -9.1 | Sub-micromolar (nM) range |
Disclaimer: The data in this table is purely hypothetical and for illustrative purposes. No specific docking studies for this compound have been found in the reviewed literature.
Identification of Key Interacting Residues and Binding Modes
Following a docking simulation, a detailed analysis of the ligand-protein complex would reveal the key amino acid residues involved in the interaction. These interactions are crucial for the stability of the complex and can include:
Hydrogen Bonds: Formed between the nitrogen and oxygen atoms of the ligand and polar residues in the protein.
Hydrophobic Interactions: Involving the aromatic rings of the benzothiazole core and nonpolar amino acid side chains.
Pi-Pi Stacking: Interactions between the aromatic system of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Molecular dynamics (MD) simulations could then be employed to study the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the ligand-target interaction.
Exploration of Derivatization and Analogues of 5 Nitrobenzo D Thiazole 2 Carbonitrile
Design Principles for Novel Chemical Analogues
The rational design of new chemical entities derived from 5-Nitrobenzo[d]thiazole-2-carbonitrile is centered on the systematic modification of its core structure. These modifications aim to modulate the compound's physicochemical and electronic properties, which in turn can influence its biological activity. Key strategies involve alterations to the nitro group, diversification of the nitrile functionality, and substitutions on the benzothiazole (B30560) ring system.
Systematic Modification of the Nitro Group for Tuned Electronic Properties
The nitro group at the 5-position of the benzothiazole ring is a strong electron-withdrawing group, significantly influencing the electronic character of the entire molecule. acs.org Modifying this group can lead to a spectrum of analogues with finely tuned electronic properties.
A primary and crucial modification is the reduction of the nitro group to an amino group. This transformation dramatically alters the electronic nature of the benzene (B151609) ring, converting a strongly deactivating group into a strongly activating one. A common method for this reduction involves the use of iron powder in acetic acid. nih.gov The resulting 5-aminobenzothiazole derivative serves as a versatile intermediate for a host of further derivatizations.
Once the 5-amino-2-cyanobenzothiazole is obtained, the amino group can be further modified through diazotization followed by Sandmeyer or related reactions . wikipedia.orglscollege.ac.inorganic-chemistry.orgmasterorganicchemistry.com This two-step process opens a gateway to a wide array of substituents at the 5-position. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt can then be displaced by various nucleophiles in the presence of a copper(I) catalyst (Sandmeyer reaction) or by other reagents. wikipedia.orglscollege.ac.inmasterorganicchemistry.com This allows for the introduction of functionalities such as:
Halogens: Chloro, bromo, and iodo groups can be introduced using CuCl, CuBr, and KI, respectively.
Cyano: A second cyano group can be introduced using CuCN.
Hydroxyl: Reaction with water in the presence of a copper catalyst can yield the 5-hydroxy derivative.
Trifluoromethyl: Sandmeyer-type reactions have been developed for the introduction of the CF3 group. wikipedia.org
Table 1: Potential Modifications of the 5-Nitro Group and Their Expected Electronic Effect
| Initial Functional Group | Target Functional Group | Reagents | Expected Electronic Effect of New Substituent |
| Nitro (-NO2) | Amino (-NH2) | Fe/CH3COOH | Strong electron-donating |
| Amino (-NH2) | Chloro (-Cl) | 1. NaNO2, HCl2. CuCl | Weak electron-withdrawing |
| Amino (-NH2) | Bromo (-Br) | 1. NaNO2, HBr2. CuBr | Weak electron-withdrawing |
| Amino (-NH2) | Cyano (-CN) | 1. NaNO2, H+2. CuCN | Strong electron-withdrawing |
| Amino (-NH2) | Hydroxyl (-OH) | 1. NaNO2, H+2. H2O, Cu(I) | Strong electron-donating |
Diversification at the Nitrile Functionality
The nitrile group at the 2-position of the benzothiazole ring is another key site for chemical modification. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom can participate in cycloaddition reactions. nih.gov
One important transformation of the 2-cyano group is its conversion into an amidine moiety. This can be achieved through the Pinner reaction , where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt). researchgate.netwikipedia.orgnrochemistry.comorganic-chemistry.orgd-nb.infonih.gov Subsequent reaction of the Pinner salt with ammonia or an amine yields the corresponding amidine. wikipedia.orgnrochemistry.com Amidines are strongly basic and can participate in hydrogen bonding, which can be a desirable feature in drug design.
Another avenue for diversification is the conversion of the nitrile into a tetrazole ring . This is typically achieved by reacting the nitrile with an azide, such as sodium azide, often in the presence of a Lewis acid. The resulting 2-(1H-tetrazol-5-yl)benzo[d]thiazole introduces a new heterocyclic ring with distinct electronic and steric properties.
The nitrile group can also undergo hydrolysis to form a carboxamide or a carboxylic acid, or be reduced to an aminomethyl group, further expanding the range of accessible analogues.
Table 2: Potential Reactions for Diversification of the 2-Nitrile Functionality
| Reaction Type | Reagents | Resulting Functional Group |
| Pinner Reaction | 1. Alcohol, HCl2. Ammonia/Amine | Amidine |
| Tetrazole Formation | Sodium Azide (NaN3) | Tetrazole |
| Hydrolysis (partial) | H2O, Acid/Base catalyst | Carboxamide |
| Hydrolysis (full) | H2O, Strong Acid/Base | Carboxylic Acid |
| Reduction | Reducing agents (e.g., LiAlH4) | Aminomethyl |
Strategic Substitutions on the Benzene and Thiazole (B1198619) Rings
Introducing substituents directly onto the benzene and thiazole rings of the this compound core offers another layer of structural diversity. The existing nitro and cyano groups are both electron-withdrawing and will direct incoming electrophiles to the meta positions on the benzene ring (positions 4 and 6). wikipedia.orgmasterorganicchemistry.com Therefore, electrophilic aromatic substitution reactions such as halogenation, nitration, or sulfonation would be expected to occur at these positions, although the strongly deactivated nature of the ring may require harsh reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com
Conversely, the electron-deficient nature of the aromatic system makes it a candidate for nucleophilic aromatic substitution (SNAr) , particularly for the displacement of a suitable leaving group. While the parent compound does not have an obvious leaving group on the benzene ring, derivatives where a halogen is present could undergo SNAr reactions.
Direct substitution on the thiazole ring of a benzothiazole is less common. However, the thiazole ring can participate in certain cycloaddition reactions , such as Diels-Alder type reactions, although this often requires high temperatures and can lead to complex product mixtures. wikipedia.orgresearchgate.netrsc.org
Synthetic Strategies for Analogues and Libraries
The efficient synthesis of a diverse range of analogues is crucial for exploring the structure-activity relationship of this compound. Combinatorial chemistry and molecular hybridization are two powerful strategies to achieve this.
Combinatorial Chemistry Approaches
Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, or a "library," in a systematic manner. For the this compound scaffold, a combinatorial approach could be employed by starting with a common intermediate and reacting it with a diverse set of building blocks.
For example, starting from 5-amino-2-cyanobenzothiazole, a library of amides could be generated by reacting it with a collection of different acyl chlorides or carboxylic acids. Similarly, a library of sulfonamides could be synthesized using various sulfonyl chlorides. Copper-catalyzed condensation of 2-aminobenzenethiols with a variety of nitriles is another efficient method for creating a library of 2-substituted benzothiazoles. nih.gov The use of solid-phase synthesis, where the starting material is attached to a resin, can facilitate the purification process in combinatorial synthesis. nih.gov
Molecular Hybridization Techniques
Molecular hybridization involves the combination of two or more pharmacophores (structural units responsible for biological activity) into a single molecule. tandfonline.com This strategy aims to create hybrid compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold can be hybridized with other known bioactive heterocyclic systems.
Examples of molecular hybridization strategies include:
Benzothiazole-Coumarin Hybrids: Coumarins are a class of compounds with a wide range of biological activities. Hybrid molecules incorporating both a benzothiazole and a coumarin moiety have been synthesized and evaluated for various therapeutic applications. nih.govacs.orguomphysics.netnih.gov The synthesis often involves the condensation of a substituted benzothiazole with a coumarin derivative.
Benzothiazole-Chalcone Hybrids: Chalcones are precursors to flavonoids and are known to possess various pharmacological properties. The hybridization of benzothiazoles with chalcones has been explored to generate novel anticancer agents. researchgate.netijper.orgnih.govuokerbala.edu.iq
Benzothiazole-Thiazole Hybrids: Combining the benzothiazole scaffold with another thiazole ring can lead to molecules with interesting biological profiles. These hybrids have been investigated as potential kinase inhibitors. biointerfaceresearch.com
The design of these hybrids is often guided by molecular modeling and docking studies to predict their interaction with biological targets. tandfonline.combiointerfaceresearch.comjapsonline.comasianpubs.org
Parallel Synthesis for High-Throughput Derivatization
The generation of compound libraries for screening purposes necessitates efficient and versatile synthetic methodologies. Parallel synthesis, a key strategy in medicinal chemistry, allows for the rapid creation of a multitude of derivatives from a common scaffold. For the benzothiazole core, several methods are amenable to a high-throughput approach.
One notable method involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. This approach is advantageous as it avoids the use of 2-aminophenol precursors and proceeds under milder conditions. acs.orgnih.gov The use of ligands such as 1,10-phenanthroline can accelerate the reaction, making it highly suitable for parallel synthesis formats to produce a library of benzoxazoles and benzothiazoles with diverse substitutions. acs.orgnih.govorganic-chemistry.org This technique could be adapted to generate analogues of this compound by starting with appropriately substituted anilides.
Another strategy employs a solid-phase methodology, which is particularly well-suited for library synthesis due to simplified purification. A polymer-bound 2-aminobenzo[d]thiazole can be prepared via the cyclization of a resin-bound 2-iodophenyl thiourea intermediate. acs.org This solid-supported scaffold can then be subjected to various reactions to introduce diversity at different positions, allowing for the parallel synthesis of N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole derivatives. acs.org
Furthermore, palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides provides a direct route to 2-cyanobenzothiazoles. mdpi.comresearchgate.net This method allows for the synthesis of a wide array of substituted derivatives in good yields, offering a powerful tool for creating a library based on the this compound structure. mdpi.com
Structure-Bioactivity Relationship Studies (Mechanistic Insights)
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For derivatives of this compound, research has focused on elucidating their mechanisms of action across various biological targets.
Investigation of Enzyme Inhibitory Effects and Mechanisms
The benzothiazole nucleus is a privileged scaffold for targeting various enzymes. Derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. nih.govnih.gov These inhibitors act by binding to the ATP-binding pocket of the GyrB subunit, preventing the enzyme from carrying out its function. nih.govdiva-portal.org The nitrobenzothiazole fragment, in particular, has been identified as a key pharmacophore in the inhibition of ATP-phosphoribosyl transferase (HisG) from Mycobacterium tuberculosis, a potential drug target for tuberculosis. nih.govnih.govacs.org
Specifically, benzothiazole-based inhibitors have demonstrated potent, nanomolar inhibition of E. coli DNA gyrase. nih.gov Some novel benzothiazole inhibitors (NBTIs) retain their activity against fluoroquinolone-resistant bacteria because they bind to a different site on the DNA gyrase/topoisomerase IV complex. mdpi.com Furthermore, certain benzothiazole derivatives have been identified as catalytic inhibitors of human topoisomerase IIα, an enzyme crucial for managing DNA topology in human cells, suggesting a different mechanism from topoisomerase poisons like etoposide. esisresearch.org
| Enzyme Target | Inhibitor Class | Mechanism/Observation | Reference |
| DNA Gyrase / Topoisomerase IV | Benzothiazole Derivatives | ATP-competitive inhibition; binding to GyrB subunit. nih.govdiva-portal.org | nih.govdiva-portal.org |
| M. tuberculosis HisG | Nitrobenzothiazole Derivatives | Binds to monophosphate-binding loop. nih.gov | nih.govnih.gov |
| Human Topoisomerase IIα | Benzothiazole Derivatives | Catalytic inhibition, not a topoisomerase poison. esisresearch.org | esisresearch.org |
| Urease | 6-tolylbenzo-[d]thiazole-2-amine | Potent and selective inhibition. researchgate.net | researchgate.net |
Evaluation of Antimicrobial and Antifungal Activity Mechanisms
The antimicrobial properties of nitro-substituted heterocycles are well-documented. Nitrobenzothiazole derivatives have been identified as promising antibacterial agents, particularly against Mycobacterium tuberculosis. nih.govmdpi.comucp.pt The nitro group is often crucial for activity. For instance, a series of 5-nitrothiazole derivatives were evaluated for their activity against M. tuberculosis, with the most potent compound showing a Minimum Inhibitory Concentration (MIC) of 5.48 μM. nih.gov The mechanism for many nitroaromatic compounds involves reductive activation by bacterial enzymes to form radical species that induce cellular damage.
The antibacterial action of benzothiazoles can also stem from the inhibition of key bacterial enzymes, as discussed previously. For example, inhibition of DNA gyrase and topoisomerase IV disrupts DNA replication and repair, leading to bacterial cell death. nih.govmdpi.com
| Pathogen | Compound Series | Activity (MIC) | Reference |
| Mycobacterium tuberculosis | 5-Nitrothiazole Derivatives | 5.48 µM | nih.gov |
| Mycobacterium smegmatis | Nitrobenzothiazole Inhibitors | Bacteriocidal activity observed. | nih.gov |
| E. faecalis | Benzothiazole-based Gyrase Inhibitor | 3.13 µM | nih.gov |
Cellular Activity Profiling against Pathogen Strains or Cell Lines (e.g., anti-tubercular, anticancer)
The biological activity of this compound derivatives has been extensively profiled against various cancer cell lines and pathogenic microbes.
Anticancer Activity: Benzothiazole derivatives, including those with nitro substitution, exhibit significant cytotoxic effects against a range of human cancer cell lines. For example, a nitrobenzylidene-containing thiazolidine derivative showed potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC₅₀ values of 36 nM and 48 nM, respectively. nih.gov Another study reported that a sulphonamide-based benzothiazole derivative had IC₅₀ values of 34.5 µM for MCF-7 and 44.15 µM for HeLa cells. nih.govtandfonline.com The presence of a 6-nitro group on the benzothiazole ring has been shown to enhance anticancer potency. tandfonline.com For instance, a compound with a 6-nitrobenzothiazole moiety was more potent (IC₅₀ of 91 nM) against the VEGFR-2 enzyme than its non-nitrated counterpart (IC₅₀ of 190 nM). tandfonline.com
Anti-tubercular Activity: Nitro-containing compounds are a cornerstone of research into new anti-tubercular agents. A library of nitrobenzoate derivatives showed that 3,5-dinitro substituted compounds had remarkably strong activity against M. tuberculosis. mdpi.comucp.pt Similarly, 5-nitrothiazole derivatives have been identified as promising leads against both replicating and latent M. tuberculosis. nih.gov
| Cell Line / Pathogen | Compound Derivative | Activity (IC₅₀ / MIC) | Reference |
| MCF-7 (Breast Cancer) | Nitrobenzylidene-thiazolidine | 36 nM | nih.gov |
| HepG2 (Liver Cancer) | Nitrobenzylidene-thiazolidine | 48 nM | nih.gov |
| HCT-116 (Colon Cancer) | 6-Nitrobenzothiazole hybrid (4a) | 5.61 µM | tandfonline.com |
| A549 (Lung Cancer) | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 68 µg/mL | jnu.ac.bd |
| Mycobacterium tuberculosis | 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | 5.48 µM | nih.gov |
Modulation of Specific Biological Pathways (e.g., inflammatory responses)
Chronic inflammation is a key factor in the development and progression of diseases like cancer. frontiersin.org Benzothiazole derivatives have been shown to possess anti-inflammatory properties by modulating critical signaling pathways. nih.govnih.gov A significant target is the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of inflammation and cell survival. nih.govresearchgate.net
Studies on hepatocellular carcinoma cells (HepG2) have demonstrated that 2-substituted benzothiazole derivatives with nitro substituents can suppress the activation of the NF-κB pathway. nih.gov This inhibition leads to a downstream reduction in the levels of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov By diminishing NF-κB levels, these compounds exert both anti-inflammatory and antiproliferative effects, highlighting a dual-action mechanism that could be beneficial in cancer therapy. nih.govnih.gov This modulation of inflammatory signaling represents a key aspect of the mechanistic profile of benzothiazole derivatives.
Advanced Applications in Chemical Sciences
Utility as Versatile Building Blocks in Complex Organic Synthesis
5-Nitrobenzo[d]thiazole-2-carbonitrile is a valuable precursor in synthetic organic chemistry, primarily due to the reactivity of its nitro and cyano functional groups. These sites allow for a variety of chemical transformations, making the molecule a strategic starting point for constructing more complex molecular frameworks.
A key transformation that unlocks the synthetic potential of this compound is the reduction of its nitro group. This reaction, commonly achieved using reagents such as iron powder in acetic acid, converts the nitro moiety into a primary amine, yielding 5-aminobenzo[d]thiazole-2-carbonitrile. researchgate.net This resulting amino group is a versatile handle for constructing new fused heterocyclic rings.
The 2-aminobenzothiazole (B30445) scaffold is a well-established intermediate for affording various fused heterocycles. rsc.orgrsc.org The exocyclic amino group and the endocyclic nitrogen atom are positioned to react with common bis-electrophilic reagents, leading to the formation of diverse fused ring systems. For example, 2-aminobenzothiazoles can undergo condensation reactions with various aldehydes to form Schiff bases, which can then be cyclized to create new heterocyclic rings like oxazolidinones. guilan.ac.irresearchgate.net
The strategic placement of the amino group derived from the original nitro function allows for the synthesis of complex polycyclic molecules that are of interest in medicinal chemistry and materials science. The general reactivity is outlined in the scheme below:
| Reactant | Reagent(s) | Product | Heterocyclic System Formed |
| This compound | Fe, AcOH | 5-Aminobenzo[d]thiazole-2-carbonitrile | (Intermediate) |
| 5-Aminobenzo[d]thiazole-2-carbonitrile | Bis-electrophiles | Fused Polycyclic Systems | Triazoles, Pyrimidines, etc. |
| 2-Aminobenzothiazole (general) | Aldehydes, then Glycine | Fused Oxazolidinones | Oxazolidinone |
This table illustrates the synthetic pathway from the parent compound to more complex heterocyclic structures.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity.
The reduced form of the title compound, 5-aminobenzo[d]thiazole-2-carbonitrile, is an ideal candidate for use in MCRs. Recent studies have highlighted that 2-aminobenzothiazole is a valuable and versatile building block for the multicomponent synthesis of various heterocycles. nih.gov Its functional groups can participate in a cascade of reactions within a single pot, enabling the efficient construction of complex molecules. The presence of the amino group, the cyano group, and the benzothiazole (B30560) core offers multiple points of reactivity that can be exploited in the design of novel MCRs.
Contributions to Materials Science
The benzothiazole core is a key component in many functional materials due to its rigid structure and distinct electronic properties. The specific functionalization of this compound suggests its potential for use in modern materials science applications.
The electronic structure of this compound makes it a promising candidate for applications in optoelectronics. The molecule possesses a strong intrinsic dipole moment due to the presence of the electron-withdrawing nitro and cyano groups attached to the benzothiazole scaffold. This "push-pull" or donor-acceptor (D-A) architecture is a fundamental design principle for creating materials with nonlinear optical (NLO) properties.
Furthermore, the reduction of the nitro group to an electron-donating amino group would significantly enhance the D-A character of the molecule. This transformation from an acceptor-substituted scaffold to a donor-substituted one alters the electronic properties, which can be exploited for creating molecular switches or sensors. nbinno.com Benzothiadiazoles, which are structurally related, are known to be versatile fluorophore building blocks, and their derivatives are used in optical and electronic applications due to their highly conjugated systems. nbinno.com The potential applications are summarized below:
| Feature | Potential Application | Rationale |
| Strong electron-withdrawing groups (-NO₂, -CN) | Nonlinear Optical (NLO) Materials | Creates a strong "push-pull" electronic system necessary for NLO activity. |
| Rigid, planar benzothiazole core | Organic Light-Emitting Diodes (OLEDs) | Promotes intermolecular π-π stacking, which is beneficial for charge transport. |
| Conversion of -NO₂ to -NH₂ | Molecular Switches / Sensors | The significant change in electronic properties upon reduction can be used to switch optical or electronic states. |
This table outlines the potential of the compound in materials science based on its structural and electronic features.
Application in Agrochemical Research
Although various heterocyclic compounds containing thiazole (B1198619) and benzothiazole rings are utilized in the agrochemical industry for their fungicidal and herbicidal properties, there is no specific information in the reviewed scientific literature that documents the research or application of this compound in this field. nih.gov
Role in Chemical Probe Development for Biological Systems
The utility of this compound as a chemical probe in the study of biological systems is an emerging area with considerable potential, though specific applications are not yet widely reported. Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, thereby enabling the study of their function and localization within a cellular environment.
The structural characteristics of this compound make it an intriguing candidate for probe development. The benzothiazole core is a rigid, planar structure that can serve as a scaffold for the attachment of various functional groups. The nitro group, being a potent electron-withdrawing group, can act as a fluorescence quencher. This property could be harnessed in the design of "turn-on" fluorescent probes, where the probe's fluorescence is initially quenched and is restored upon interaction with a specific biological analyte or enzymatic activity. Such probes are highly valuable for their low background signal and high sensitivity.
Furthermore, the carbonitrile group (-C≡N) can serve multiple roles. It can act as a hydrogen bond acceptor, contributing to the binding affinity and specificity of the probe for its target. The nitrile group can also be chemically modified, allowing for the conjugation of other moieties, such as affinity tags or reporter groups, to the probe.
While the conceptual framework for the application of this compound in chemical probe development is sound, its practical implementation requires further investigation. This would involve the synthesis of a library of derivatives and their systematic evaluation for target-specific binding, cellular uptake, and reporter functionality.
Future Research Directions and Concluding Perspectives
Advancements in Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can profoundly influence its biological activity. Future research should prioritize the development of stereoselective methods for the synthesis of chiral analogues of 5-Nitrobenzo[d]thiazole-2-carbonitrile.
One promising avenue involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. These auxiliaries, temporarily incorporated into the molecular framework, can direct the approach of reagents to create a specific stereoisomer. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product.
Another area of focus should be the application of asymmetric catalysis. The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, could enable the direct and efficient synthesis of chiral benzothiazole (B30560) derivatives. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have shown promise in the regio- and stereoselective synthesis of related heterocyclic systems and could be adapted for this purpose nih.gov. The exploration of biocatalysis, utilizing enzymes to perform stereoselective transformations, also presents a green and highly efficient alternative.
| Synthetic Strategy | Description | Potential Advantages |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective reactions. | Well-established methodology, predictable stereochemical outcomes. |
| Asymmetric Catalysis | Use of chiral catalysts (organocatalysts, metal complexes) to favor the formation of one enantiomer. | High catalytic efficiency, potential for high enantiomeric excess. |
| Biocatalysis | Employment of enzymes to perform highly specific and stereoselective transformations. | Environmentally friendly, high selectivity under mild conditions. |
Deeper Mechanistic Elucidation of Biological Interactions
Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is paramount for rational drug design. A primary area of investigation should be the role of the nitro group in the compound's activity. Nitroaromatic compounds often act as prodrugs that are activated by bioreduction of the nitro group. scielo.brresearchgate.net This process, often mediated by nitroreductase enzymes present in target organisms, can lead to the formation of reactive nitroso, hydroxylamino, and amino metabolites that can interact with cellular macromolecules. nih.gov Future studies should aim to identify the specific nitroreductases involved and characterize the resulting metabolic cascade.
It is also crucial to investigate alternative mechanisms of action. For some nitro-heterocyclic drugs, their biological activity is not solely dependent on nitroreduction. plos.org Therefore, researchers should explore other potential targets and modes of interaction for this compound, such as the inhibition of specific enzymes or interference with protein-protein interactions. Techniques like affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be employed to identify cellular binding partners.
Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. jscimedcentral.comjscimedcentral.comtandfonline.com For this compound, these approaches can be leveraged to design new analogues with improved properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of benzothiazole derivatives with their biological activities. jscimedcentral.com These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding interactions between this compound analogues and their biological targets. biointerfaceresearch.comnih.govnih.govacs.orgfrontiersin.org These simulations can help in understanding the key structural determinants for binding affinity and selectivity, guiding the design of more potent and specific molecules. For instance, MD simulations can assess the stability of ligand-protein complexes over time. nih.govnih.govfrontiersin.org
| Computational Method | Application | Expected Outcome |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for the activity of new analogues. |
| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Identification of key binding interactions and lead optimization. |
| MD Simulations | Simulating the dynamic behavior of molecular systems. | Assessment of complex stability and conformational changes. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
A thorough understanding of the chemical reactivity of this compound is essential for its derivatization and the synthesis of new analogues. Future research should focus on exploring novel chemical transformations of this scaffold. The benzothiazole ring system is a versatile platform for a variety of chemical modifications. jddtonline.infonih.govepa.govpharmacyjournal.inijcrt.orgresearchgate.neteurekaselect.comsemanticscholar.orgmdpi.com
The reactivity of the nitrile group can be exploited for the synthesis of a range of derivatives, including amides, tetrazoles, and other heterocyclic systems. The nitro group, besides its role in biological activation, can also serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be further functionalized.
Furthermore, modern synthetic methodologies such as C-H activation and photocatalysis could open up new avenues for the functionalization of the benzothiazole core. rsc.orgresearchgate.netustc.edu.cnacs.org These methods allow for the direct introduction of new functional groups onto the aromatic ring, providing access to a wider range of chemical diversity.
Integration with Emerging Technologies in Chemical Research
The integration of emerging technologies can significantly accelerate the research and development process for this compound and its derivatives. High-throughput screening (HTS) can be utilized to rapidly screen large libraries of compounds for biological activity, enabling the efficient identification of promising lead candidates.
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. durham.ac.ukspringerprofessional.deelveflow.com The development of flow-based synthetic routes for this compound and its analogues could streamline their production and facilitate the rapid synthesis of compound libraries for biological evaluation. Microfluidic reactors, in particular, offer precise control over reaction parameters. elveflow.com
Moreover, the application of machine learning and artificial intelligence in conjunction with automated synthesis platforms could revolutionize the discovery and optimization of new benzothiazole derivatives. These technologies can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and even control robotic systems to perform experiments.
Concluding Perspectives
This compound stands as a promising scaffold for the development of new molecules with diverse applications. The future research directions outlined in this article provide a roadmap for unlocking the full potential of this compound. By embracing advancements in stereoselective synthesis, delving deeper into the mechanisms of biological action, leveraging the power of computational modeling, exploring novel chemical transformations, and integrating cutting-edge technologies, the scientific community can pave the way for the discovery and development of next-generation benzothiazole-based compounds with enhanced functionality and societal impact.
Q & A
Q. What are the established synthetic routes for 5-Nitrobenzo[d]thiazole-2-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. A representative method involves reacting substituted N-arylcyanothioformamides with catalytic Pd(OAc)₂ and Cu(OAc)₂ under aerobic conditions, yielding 30% of the product after purification . Alternative routes include cyclization of thiourea derivatives with nitrating agents, though yields vary depending on temperature and solvent choice. Optimization of stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) and use of polar aprotic solvents like DMF are critical for reproducibility .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Key characterization methods include:
- IR spectroscopy : A strong absorption band at ~2244 cm⁻¹ confirms the nitrile (-CN) group .
- NMR spectroscopy : NMR in DMSO- shows aromatic proton resonances at δ 9.11–9.02 (m, 1H) and δ 8.64–8.58 (m, 1H), while NMR reveals distinct peaks for the thiazole ring carbons (δ 147.51, 141.70) and nitrile carbon (δ 112.88) .
- HRMS : The molecular ion [M] at m/z 206.0038 matches the theoretical mass (CHNOS) within 0.0014 Da .
Q. How does the solubility profile of this compound impact its application in biological assays?
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in DMSO or DMF. For in vitro studies, stock solutions are typically prepared in DMSO (10 mM) and diluted in cell culture media, ensuring the final solvent concentration remains ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the optimization of synthetic pathways or electronic property predictions for this compound?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting reaction energetics. For example, DFT calculations at the B3LYP/6-311++G(d,p) level can model the nitration step’s transition state, identifying electron-deficient aromatic rings as favorable sites for electrophilic attack . Computed HOMO-LUMO gaps (~4.2 eV) also correlate with experimental UV-Vis absorption maxima, aiding in optoelectronic applications .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Discrepancies often arise from assay conditions (e.g., bacterial strain variability, incubation time). A systematic approach includes:
- Dose-response profiling : Testing across a wide concentration range (e.g., 0.1–100 µM) to differentiate bacteriostatic (MIC = 12.5 µM) vs. cytotoxic (IC = 25 µM in HeLa cells) thresholds .
- Structure-activity relationship (SAR) studies : Comparing analogs (e.g., 5-Aminobenzo[d]thiazole-2-carbonitrile) to isolate the nitro group’s role in bioactivity .
Q. What safety considerations are critical during large-scale synthesis or handling of this compound?
Hazard analyses must address:
- Nitration hazards : Exothermic reactions require temperature control (<60°C) to prevent runaway exotherms .
- Cyanide release risk : Hydrolysis under acidic conditions may generate HCN; use of fume hoods and real-time gas monitoring is advised .
- Waste management : Neutralization of nitration byproducts (e.g., nitric acid residues) with aqueous NaHCO before disposal .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
| Method | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂ | Aerobic conditions | DMF | 30 | |
| Thiourea cyclization | HNO/HSO | AcOH | 45–53 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
